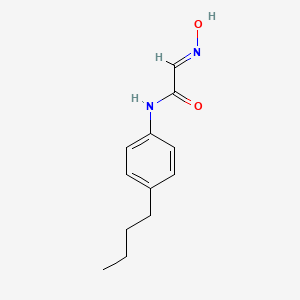

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide, also known as BHIA, is an organic compound with a broad range of applications in both scientific research and laboratory experiments. BHIA is a versatile compound that can be used as a starting material in a variety of synthetic pathways, as well as a versatile reagent in biochemical and physiological studies.

科学的研究の応用

Chemoselective Synthesis

The chemoselective synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, involves the monoacetylation of the amino group of 2-aminophenol. This process utilizes immobilized lipase as the catalyst and studies various acyl donors, with vinyl acetate emerging as the most effective due to its irreversibility in the reaction. The study explores different parameters like agitation speed, solvent, catalyst loading, mole ratio, and temperature to optimize the process. The reaction follows a kinetically controlled synthesis with a ternary complex model, indicating inhibition by vinyl acetate based on Lineweaver–Burk plots (Magadum & Yadav, 2018).

Metabolic Pathways in Herbicides

Research on the metabolism of chloroacetamide herbicides in liver microsomes of rats and humans reveals significant insights into their carcinogenic pathways. The study examines the metabolic transformation of compounds like acetochlor and metolachlor into specific intermediates, highlighting the role of cytochrome P450 isoforms in this process. This understanding can help in assessing the risks associated with these herbicides and developing safer alternatives (Coleman et al., 2000).

Antioxidant Properties

The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their evaluation for antioxidant activity present a promising area of research. These compounds exhibit considerable antioxidant activity, comparable to standards, with certain derivatives showing remarkable activity at low concentrations. This suggests potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

作用機序

将来の方向性

特性

IUPAC Name |

(2E)-N-(4-butylphenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMHNPKUEJCKLX-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC(=O)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[1-[2-[(2E)-2-phenacylideneimidazolidin-1-yl]ethyl]imidazolidin-2-ylidene]-1-phenylethanone](/img/no-structure.png)

![sodium;carbamothioyl-[(E)-(5-hydroxypyridin-2-yl)methylideneamino]azanide](/img/structure/B1175804.png)